2-acetamido-3-(4-methylphenyl)propanoic Acid
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Overview
Description
2-acetamido-3-(4-methylphenyl)propanoic acid is a compound that has garnered significant interest in scientific research due to its various properties such as its biological activity, synthesis, and characterization
Preparation Methods
The synthesis of 2-acetamido-3-(4-methylphenyl)propanoic acid typically involves the acylation of 3-(4-methylphenyl)propanoic acid with acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually require heating the mixture to a specific temperature to facilitate the acylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-acetamido-3-(4-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-acetamido-3-(4-methylphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as a phenylalanine derivative.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism by which 2-acetamido-3-(4-methylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. As a phenylalanine derivative, it may interact with enzymes and receptors involved in amino acid metabolism and protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
2-acetamido-3-(4-methylphenyl)propanoic acid can be compared with other similar compounds such as:
2-acetamido-3-(4-methoxyphenyl)propanoic acid: This compound has a methoxy group instead of a methyl group, which can influence its chemical properties and biological activities.
2-acetamido-3-(2-methylphenyl)propanoic acid: The position of the methyl group on the phenyl ring can affect the compound’s reactivity and interactions with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
IUPAC Name |
2-acetamido-3-(4-methylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-5-10(6-4-8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXURQXKJWPBIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403972 |
Source
|
Record name | N-Acetyl-4-methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6955-13-1 |
Source
|
Record name | NSC20160 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyl-4-methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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